molecular formula C18H20ClN5O2 B14934959 4-(4-chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide

4-(4-chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide

Cat. No.: B14934959
M. Wt: 373.8 g/mol
InChI Key: PANMWPJKIMVKRT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative with the molecular formula C₁₈H₂₀ClN₅O₂ (molecular weight: 373.8 g/mol). Its structure comprises a piperazine core substituted with a 4-chlorophenyl group and a carboxamide-linked pyridine-3-ylaminoethyl moiety.

Piperazine derivatives are widely studied for their pharmacological versatility, including roles in antipsychotic, antidepressant, and enzyme-modulating activities. The 4-chlorophenyl group contributes to lipophilicity and receptor binding affinity, while the pyridine moiety may improve metabolic stability and target specificity .

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H20ClN5O2/c19-14-3-5-16(6-4-14)23-8-10-24(11-9-23)18(26)21-13-17(25)22-15-2-1-7-20-12-15/h1-7,12H,8-11,13H2,(H,21,26)(H,22,25)

InChI Key

PANMWPJKIMVKRT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with 4-chloronitrobenzene in the presence of a reducing agent.

    Introduction of Pyridinylaminoethyl Group: The final step involves the reaction of the intermediate compound with 3-aminopyridine and an appropriate carboxylating agent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Scientific Research Applications

4-(4-chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Chlorophenyl Positional Isomerism

  • Para-chlorophenyl (target compound): Maximizes steric accessibility for receptor binding, often linked to higher potency in kinase inhibition .
  • Meta- or ortho-chlorophenyl (e.g., ): Alters binding pocket interactions, reducing or shifting activity (e.g., ortho-substitution may hinder target access) .

Heterocyclic Moieties

  • Pyridine vs. Pyrimidine/Pyridazine: Pyridine-3-yl (target compound) offers a balance of hydrogen-bonding and π-π stacking . Pyrimidine () increases hydrogen-bond donors, enhancing kinase affinity . Pyridazine () improves metabolic stability but may reduce blood-brain barrier penetration .

Amide Substituents

  • Cycloalkyl vs. Aromatic Amino Groups: Cyclobutyl/isopropyl groups () introduce steric bulk, favoring anti-cancer activity via protein surface disruption .
  • Acetylamino-Phenyl (): Enhances solubility and enzyme interaction through polar acetyl groups .

Pharmacological Implications

  • Target Compound : The para-chlorophenyl/pyridine-3-yl combination likely optimizes both lipophilicity and target engagement, making it a candidate for CNS disorders (e.g., depression) or inflammatory diseases .
  • Comparators :
    • Pyrimidine/pyridazine analogs () may excel in oncology due to stronger kinase inhibition .
    • Cycloalkyl-substituted derivatives () show promise in cytotoxic applications .

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